Boc-3-cyclohexyl-L-alanine methyl ester
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALUXMVPGFKLAM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427029 | |
| Record name | Boc-Cha-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98105-41-0 | |
| Record name | Boc-Cha-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Role of Boc 3 Cyclohexyl L Alanine Methyl Ester in Contemporary Chemical Research
Significance as a Non-Proteinogenic Amino Acid Derivative
Boc-3-cyclohexyl-L-alanine methyl ester is a derivative of cyclohexylalanine (Cha), a non-proteinogenic amino acid. Unlike the 20 common proteinogenic amino acids, non-proteinogenic amino acids are not encoded in the genetic code but play crucial roles in the development of peptide-based therapeutics. acs.org The incorporation of these unique amino acids can fundamentally alter the properties of peptides, enhancing their stability, potency, and bioavailability. acs.org
The cyclohexyl side chain of this compound is a key feature that distinguishes it from its naturally occurring aromatic counterpart, phenylalanine. This saturated, bulky aliphatic ring increases the hydrophobicity of the amino acid residue, which can significantly influence the folding, stability, and binding interactions of peptides. chemimpex.com This enhanced lipophilicity is a desirable trait in drug design, as it can improve a molecule's ability to cross cellular membranes and enhance its bioavailability. chemimpex.com
Furthermore, the replacement of an aromatic ring with a cyclohexyl group can render peptides more resistant to enzymatic degradation. Peptidases, enzymes that break down peptides, often have specificity for aromatic residues. By substituting phenylalanine with cyclohexylalanine, researchers can create peptides with a longer half-life in biological systems. acs.org This increased stability is a critical factor in the development of effective peptide-based drugs.
Strategic Utility in Advanced Organic Synthesis
This compound is a valuable reagent in advanced organic synthesis, primarily serving as a protected building block for the introduction of the cyclohexylalanine moiety into peptides and other complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allow for controlled and sequential reactions, which is fundamental to modern peptide synthesis. chemimpex.com
The Boc group provides temporary protection for the amine functionality, preventing it from participating in unwanted side reactions during peptide bond formation. genscript.com It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions. fishersci.com The methyl ester protects the carboxylic acid, which can be saponified (hydrolyzed with a base like sodium hydroxide) to the free carboxylic acid when needed for coupling. nih.gov
This compound is particularly well-suited for both solution-phase and solid-phase peptide synthesis (SPPS). In a typical solution-phase peptide coupling reaction, the carboxylic acid of an N-Boc protected amino acid (like Boc-3-cyclohexyl-L-alanine, obtained after saponification of the methyl ester) is activated using a coupling agent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of an additive like HOBt (Hydroxybenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine). This activated species then reacts with the free amine of another amino acid ester (like another molecule of this compound after Boc deprotection) to form a dipeptide. nih.gov
A generalized reaction scheme for the formation of a dipeptide using Boc-3-cyclohexyl-L-alanine is as follows:
Saponification: this compound is treated with NaOH in methanol (B129727) to yield Boc-3-cyclohexyl-L-alanine. nih.gov
Boc Deprotection: A separate portion of this compound is treated with TFA to remove the Boc group, yielding 3-cyclohexyl-L-alanine methyl ester.
Coupling: The product from step 1 is reacted with the product from step 2 in the presence of coupling agents (e.g., TBTU, HOBt, DIPEA) to form the dipeptide, Boc-3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanine methyl ester. nih.gov
This step-wise approach allows for the precise construction of peptide sequences with desired modifications.
Contributions to Medicinal Chemistry and Chemical Biology
The unique properties conferred by the cyclohexylalanine residue have made this compound a valuable tool in medicinal chemistry and chemical biology. Its incorporation into peptides has led to the development of potent and selective therapeutic candidates and research probes.
One notable area of application is in the development of opioid receptor modulators. Research has shown that replacing phenylalanine with cyclohexylalanine in certain peptide sequences can lead to compounds with high antagonist potency at the δ-opioid receptor. acs.org This is exemplified in the synthesis of analogs of TIPP (Tyr-Tic-Phe-Phe) peptides, where the introduction of a cyclohexylalanine residue has been a key strategy in enhancing their pharmacological profile. acs.orgamanote.com
More recently, cyclohexylalanine-containing peptides have been investigated for their potential to rescue mitochondrial dysfunction. In a 2023 study published in the Journal of Medicinal Chemistry, researchers designed and synthesized a library of α-helical amphipathic peptides containing cyclohexylalanine. One of these peptides, CMP3013, demonstrated a preferential binding to cardiolipin (B10847521), a key phospholipid in the inner mitochondrial membrane, and was able to rescue mitochondrial dysfunction in a model of kidney injury. chemicalbook.com The high hydrophobicity of the cyclohexylalanine residues was crucial for the peptide's selective interaction with the mitochondrial membrane. chemicalbook.com
Furthermore, the substitution of phenylalanine with cyclohexylalanine has been used as a tool in chemical biology to study the structure and assembly of amyloid-β (Aβ) oligomers, which are implicated in Alzheimer's disease. The mutation was found to promote the crystallization of Aβ-derived peptides, allowing for the elucidation of their structure and assembly by X-ray crystallography. nih.gov This demonstrates the utility of this non-proteinogenic amino acid in stabilizing specific peptide conformations for structural studies.
The synthesis of these and other bioactive peptides often begins with protected amino acid derivatives like this compound, highlighting its fundamental role in advancing these areas of research. chemimpex.comchemimpex.com
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 98105-41-0 | chemimpex.com |
| Molecular Formula | C15H27NO4 | chemimpex.com |
| Molecular Weight | 285.38 g/mol | chemimpex.com |
| Appearance | White solid | chemimpex.com |
| Melting Point | 47-49 °C | chemicalbook.com |
| Optical Rotation | [α]D20 = -19 ± 2º (c=1 in MeOH) | chemimpex.com |
| Purity | ≥ 95% (HPLC) | chemimpex.com |
| Storage Conditions | 0-8 °C | chemimpex.com |
Synthetic Pathways and Advanced Chemical Modifications of Boc 3 Cyclohexyl L Alanine Methyl Ester
Stereoselective Synthesis of Boc-3-cyclohexyl-L-alanine Methyl Ester
The primary challenge in the synthesis of this compound lies in establishing the correct stereochemistry at the α-carbon to yield the desired L-enantiomer. Several strategies have been developed to achieve this, primarily starting from the readily available and chiral amino acid, L-phenylalanine.
One of the most direct and efficient methods involves the catalytic hydrogenation of the aromatic ring of L-phenylalanine or its derivatives. This process typically utilizes a heterogeneous catalyst, such as rhodium on a solid support (e.g., alumina (B75360) or carbon), to reduce the phenyl group to a cyclohexyl group. nih.gov The reaction is generally carried out under a hydrogen atmosphere at elevated temperature and pressure. nih.gov A key advantage of this approach is that the stereochemistry at the α-carbon is typically retained during the hydrogenation process, thus preserving the L-configuration of the starting material. nih.gov
Following the formation of L-cyclohexylalanine, the amino group is protected with a tert-butyloxycarbonyl (Boc) group. This is commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. acs.org The final step is the esterification of the carboxylic acid to the methyl ester. Standard esterification procedures, such as reaction with methanol (B129727) in the presence of a catalyst like thionyl chloride or by using methyl iodide with a base, can be employed. nih.gov Care must be taken during these steps to avoid racemization.
Alternative asymmetric synthetic routes can also be employed, which build the chiral center during the synthesis. These methods often involve the use of chiral auxiliaries or asymmetric catalysts to control the stereochemical outcome. researchgate.net For instance, a chiral nickel(II) complex of a Schiff base derived from a chiral auxiliary can be used to direct the stereoselective synthesis of α-amino acids. researchgate.net
Table 1: Key Steps in a Common Stereoselective Synthesis of this compound
| Step | Reaction | Key Reagents and Conditions | Stereochemical Control |
| 1 | Catalytic Hydrogenation | L-Phenylalanine, H₂, Rh/C or Rh/Al₂O₃, elevated temperature and pressure | Retention of L-configuration from starting material |
| 2 | Boc Protection | L-Cyclohexylalanine, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH) | Protection of the α-amino group |
| 3 | Methyl Esterification | Boc-L-cyclohexylalanine, Methanol (MeOH), Acid catalyst (e.g., SOCl₂) or Alkylating agent (e.g., CH₃I) | Formation of the methyl ester |
Functional Group Interconversions and Derivatization Strategies
The fully protected this compound serves as a versatile platform for further chemical modifications. The presence of two distinct functional groups, the Boc-protected amine and the methyl ester, allows for selective transformations.
Derivatization at the C-terminus: The methyl ester can be hydrolyzed under basic conditions, for instance using lithium hydroxide, to yield the corresponding carboxylic acid, Boc-3-cyclohexyl-L-alanine. chemicalforums.com This free carboxylic acid is then available for peptide coupling reactions, where it can be activated and reacted with the N-terminus of another amino acid or peptide chain. bachem.com Common coupling reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts like BOP reagent. bachem.comyoutube.com
Derivatization at the N-terminus: Selective removal of the acid-labile Boc group, typically with trifluoroacetic acid (TFA), exposes the free amine of the 3-cyclohexyl-L-alanine methyl ester. peptide.com This allows for the elongation of a peptide chain at the N-terminus by coupling with another N-protected amino acid.
Side Chain Modification: While the cyclohexyl side chain is generally considered chemically inert, advanced synthetic strategies could potentially functionalize this moiety, although this is less common.
A significant application of this compound is its incorporation into peptides. chemimpex.com The cyclohexylalanine residue can act as a mimic of phenylalanine but with increased hydrophobicity and resistance to enzymatic degradation. chemimpex.com
Catalytic Approaches in Synthesis of Related Cyclohexylalanine Derivatives
Catalytic methods, particularly asymmetric hydrogenation, are powerful tools for the synthesis of chiral amino acids, including cyclohexylalanine derivatives. nih.gov The stereoselective synthesis of these compounds often relies on the hydrogenation of a prochiral precursor in the presence of a chiral catalyst.
A common strategy for synthesizing cyclohexylalanine derivatives is the asymmetric hydrogenation of a dehydroamino acid precursor, such as an N-acyl-α,β-dehydro-phenylalanine derivative. Chiral rhodium and ruthenium complexes bearing chiral phosphine (B1218219) ligands are highly effective catalysts for this transformation, often providing the desired enantiomer in high yield and with excellent enantiomeric excess. rsc.orgnih.gov
For the synthesis of this compound, a relevant catalytic approach is the direct hydrogenation of the aromatic ring of Boc-L-phenylalanine methyl ester. As mentioned in section 2.1, rhodium-based catalysts are effective for this saturation. nih.gov Ruthenium catalysts have also been explored for the asymmetric hydrogenation of aromatic rings, offering another potential route to chiral cyclohexyl-containing compounds. nih.gov The choice of catalyst and reaction conditions can be crucial for achieving high conversion and selectivity while preserving the stereochemical integrity of the molecule.
Enzymatic synthesis also presents a powerful catalytic approach. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from prochiral ketones, a strategy that could be adapted for the synthesis of cyclohexylalanine derivatives. whiterose.ac.uk D-alanyl-D-alanine synthetase is another example of an enzyme involved in amino acid metabolism that highlights the potential of biocatalysis in this field. nih.gov
Structure Activity Relationship Sar and Molecular Recognition Studies
Elucidation of the Role of the Cyclohexyl Side Chain in Molecular Interactions
The cyclohexyl side chain of Boc-3-cyclohexyl-L-alanine methyl ester is a critical determinant of its interaction with biological targets. This bulky, non-polar moiety plays a significant role in establishing hydrophobic interactions, which are fundamental to ligand-receptor recognition. nih.govwisdomlib.org
The introduction of the highly hydrophobic cyclohexylalanine (Cha) residue into peptide sequences has been shown to enhance selective recognition and foster strong interactions, particularly with lipid environments like the inner mitochondrial membrane. nih.govacs.org These interactions are primarily driven by the tendency of the non-polar cyclohexyl group to be excluded from aqueous environments and to favorably interact with hydrophobic pockets on target proteins or within lipid bilayers. nih.govnih.gov
Below is a table summarizing the types of molecular interactions involving the cyclohexyl side chain and their significance in biological systems.
| Interaction Type | Description | Significance in Molecular Recognition |
| Hydrophobic Interactions | The tendency of the non-polar cyclohexyl group to associate with non-polar binding pockets and avoid aqueous environments. nih.govwisdomlib.orgnih.gov | A primary driving force for ligand-receptor binding, contributing significantly to binding affinity and specificity. nih.govrsc.org |
| Van der Waals Forces | Weak, short-range electrostatic attractions between the cyclohexyl ring and atoms in the binding site. nih.gov | Contribute to the overall stability of the ligand-receptor complex. |
| Steric Effects | The size and shape of the cyclohexyl group influence how the ligand fits into the binding pocket. | Can either enhance binding by occupying a large hydrophobic pocket or hinder it if there is a steric clash. |
| Conformational Influence | The bulky nature of the side chain can restrict the conformational freedom of the peptide backbone. | Can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding. |
Stereochemical Influence on Ligand-Target Binding Affinity
The stereochemistry of this compound is a crucial factor that governs its three-dimensional structure and, consequently, its binding affinity for a specific biological target. The "L" configuration of the amino acid dictates a specific spatial arrangement of the substituents around the alpha-carbon, which is often essential for precise molecular recognition.
While specific studies on the stereoisomers of this compound are not extensively detailed in the provided context, the principles of stereochemical influence are well-established in medicinal chemistry. For instance, in the context of proteolysis-targeting chimeras (PROTACs), a subtle change in the stereocenter of a cyclohexyl group within the linker region was found to have a profound impact on ligand binding affinity. This alteration led to different conformational rigidities and binding modes, ultimately affecting the biological activity of the molecule.
The specific orientation of the cyclohexyl side chain relative to the peptide backbone, as determined by the L-stereocenter, will influence how effectively it can fit into a chiral binding pocket. Receptors and enzymes are chiral environments, and they often exhibit a high degree of stereoselectivity. A change from the L- to the D-configuration would project the cyclohexyl group in a different direction, which could lead to a loss of key binding interactions or introduce steric clashes with the target protein.
The following table illustrates the potential impact of stereochemistry on various aspects of ligand-target interactions.
| Aspect | Influence of L-Configuration | Potential Impact of D-Configuration |
| Binding Affinity | Optimized fit into the chiral binding pocket, leading to higher affinity. | Reduced or abolished binding affinity due to improper fit. |
| Biological Activity | Elicits the desired biological response (e.g., agonism or antagonism). | May result in inactivity, or in some cases, a different or even opposite biological effect. |
| Conformation | Induces a specific and bioactive peptide conformation. | Leads to a different, likely less active, overall conformation. |
| Metabolic Stability | May be recognized and processed by specific enzymes. | Often more resistant to degradation by proteases that are specific for L-amino acids. |
Positional Scanning and Analog Design for Biological Activity Optimization
Positional scanning and analog design are powerful strategies employed in medicinal chemistry to optimize the biological activity of a lead compound like a peptide containing this compound. researchgate.net These approaches involve systematically modifying the structure of the molecule to probe the SAR and identify modifications that enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Positional scanning typically involves substituting the cyclohexylalanine residue at various positions within a peptide sequence to determine the optimal location for its bulky, hydrophobic side chain. The biological activity of each resulting peptide is then assayed to create a profile of positional importance. This can reveal "hot spots" in the peptide sequence where the introduction of a cyclohexyl group is particularly beneficial for target interaction.
Analog design, on the other hand, focuses on modifying the this compound residue itself. This can involve several approaches:
Modification of the Cyclohexyl Ring: Introducing substituents onto the cyclohexyl ring can fine-tune its hydrophobicity, steric bulk, and conformational preferences. For example, the addition of polar groups could introduce new hydrogen bonding interactions, while larger alkyl groups could enhance hydrophobic packing.
Ring Size Variation: Replacing the cyclohexyl ring with other cycloalkanes (e.g., cyclopentyl or cycloheptyl) can alter the size and shape of the side chain, allowing for a better fit in different binding pockets.
Substitution with other Non-natural Amino Acids: Replacing cyclohexylalanine with other bulky, hydrophobic amino acids (e.g., phenylalanine, naphthylalanine, or tert-leucine) can help to delineate the specific requirements of the binding pocket. nih.gov
The table below provides examples of analog design strategies and their potential outcomes for a peptide containing this compound.
| Analog Design Strategy | Example Modification | Potential Outcome |
| Ring Substitution | Introduction of a hydroxyl group on the cyclohexyl ring. | Increased polarity, potential for new hydrogen bonds, altered solubility. |
| Ring Size Alteration | Replacement of the cyclohexyl group with a cyclopentyl group. | Reduced steric bulk, potentially allowing access to smaller binding pockets. |
| Side Chain Isomerism | Use of a different stereoisomer of a substituted cyclohexyl ring. | Altered three-dimensional shape, potentially leading to improved binding selectivity. |
| Backbone Modification | N-methylation of the amide bond. | Increased proteolytic stability, altered conformational preferences. |
Computational Chemistry Approaches to SAR Prediction
Computational chemistry provides a powerful toolkit for predicting and rationalizing the SAR of molecules like this compound, thereby guiding the design of more potent and selective analogs. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are instrumental in this process.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a peptide containing cyclohexylalanine, docking studies can reveal how the cyclohexyl side chain fits into the binding pocket of a target protein. nih.gov It can identify key hydrophobic interactions and potential steric clashes, providing a structural basis for the observed biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors for a set of analogs containing modified cyclohexylalanine residues (e.g., hydrophobicity, size, shape), a predictive model can be built. This model can then be used to estimate the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates.
The following table summarizes key computational approaches and their applications in the SAR analysis of this compound.
| Computational Method | Application | Predicted Information |
| Molecular Docking | Predicts the binding mode of the ligand in the active site of a receptor. | Binding orientation, key intermolecular interactions (e.g., hydrophobic contacts), binding energy score. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-receptor complex over time. | Conformational stability, flexibility of the cyclohexyl side chain, solvation effects, binding free energy. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develops predictive models based on the correlation between chemical structure and biological activity. | Estimated biological activity for unsynthesized analogs, identification of key molecular descriptors for activity. nih.gov |
| Homology Modeling | Constructs a 3D model of a target protein based on the structure of a related known protein. | Provides a structural template for docking studies when an experimental structure of the target is unavailable. |
Pharmacological and Biochemical Applications of Boc 3 Cyclohexyl L Alanine Methyl Ester Derivatives
Development of Enzyme Inhibitors and Modulators
The incorporation of cyclohexylalanine, derived from starting materials like Boc-3-cyclohexyl-L-alanine methyl ester, is a well-established strategy in the design of potent and selective enzyme inhibitors. The non-proteinogenic nature and hydrophobicity of the Cha side chain make it an excellent substitute for natural amino acids like phenylalanine or leucine (B10760876) to optimize binding affinity and specificity.
Derivatives of Boc-3-cyclohexyl-L-alanine are prominently featured in the development of inhibitors for viral and cellular proteases. The cyclohexyl group can effectively occupy hydrophobic pockets in the active site of enzymes, leading to enhanced potency and selectivity.
A significant area of application has been in the design of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. mcgill.cadiva-portal.org The NS3 protease is essential for viral replication, making it a prime target for antiviral therapy. nih.gov Structure-activity relationship (SAR) studies have shown that introducing a cyclohexyl moiety can lead to much lower IC50 values compared to other residues. iris-biotech.de For instance, in the development of second-generation HCV protease inhibitors based on the Boceprevir scaffold, replacing a tert-butyl group with a cyclohexylmethyl ligand resulted in a derivative with improved enzyme and replicon activities. nih.gov Molecular modeling suggested that the larger cyclohexyl group could expand into the S4 pocket of the enzyme, providing additional favorable hydrophobic van der Waals interactions. nih.gov
Another critical class of enzymes targeted by cyclohexylalanine-containing compounds are the Inhibitors of Apoptosis Proteins (IAPs). IAPs are frequently overexpressed in cancer cells and prevent apoptosis, or programmed cell death. nih.gov Therapeutic agents known as SMAC mimetics have been designed to antagonize IAPs, thereby promoting cancer cell death. escholarship.orgnih.gov These mimetics often incorporate a key tetrapeptide sequence that binds to the Baculoviral IAP Repeat (BIR) domains of IAPs. nih.gov In a novel SMAC mimetic designed to target the BIR3 domain of X-chromosome-linked IAP (XIAP), a cyclohexylalanine residue is part of the critical binding motif, highlighting its role in establishing the necessary hydrophobic interactions for potent antagonism. escholarship.org
| Inhibitor Class | Enzyme Target | Role of Cyclohexylalanine (Cha) Derivative | Reference |
| Antiviral | Hepatitis C Virus (HCV) NS3/4A Protease | Occupies hydrophobic S4 pocket, enhancing binding affinity and potency. | nih.gov |
| Anticancer | Inhibitor of Apoptosis Proteins (IAPs) | Forms key hydrophobic interactions within the BIR3 domain of XIAP. | escholarship.org |
Beyond enzyme inhibition, cyclohexylalanine derivatives are pivotal in modulating the activity of cell surface receptors, particularly G-protein coupled receptors (GPCRs). The unique conformational properties and hydrophobicity of Cha can influence peptide-receptor interactions, leading to potent and selective agonism or antagonism.
One prominent example is the development of modulators for the apelin receptor (APJ), a promising therapeutic target for cardiovascular diseases. nih.gov The endogenous apelin peptides are potent activators of this receptor but are limited by rapid degradation in vivo. nih.govrsc.org Researchers have synthesized metabolically stable apelin analogues by incorporating non-canonical amino acids, including L-cyclohexylalanine (L-Cha). nih.gov These modified peptides not only showed high potency as apelin receptor activators but also exhibited significantly longer plasma half-lives, a critical feature for therapeutic viability. nih.govrsc.org
In the field of opioid research, the substitution of natural amino acids with Cha has led to the discovery of highly potent and selective receptor antagonists. Saturation of the phenylalanine aromatic ring to a cyclohexylalanine in opioid peptides derived from TIPP (H-Tyr-Tic-Phe-Phe-OH) resulted in compounds with substantially increased delta (δ) opioid antagonist potency and higher selectivity over other opioid receptor subtypes. acs.org
Probing Protein-Ligand Binding Dynamics and Recognition Mechanisms
The use of this compound to introduce Cha into peptide sequences serves as a powerful tool to investigate the intricacies of molecular recognition. By replacing natural amino acids with this unnatural analogue, researchers can probe the role of hydrophobicity and steric bulk in ligand binding and protein assembly.
The cyclohexyl group, being conformationally more flexible than an aromatic ring like phenylalanine but larger and more hydrophobic than aliphatic residues like leucine, allows for a fine-tuning of interactions within a binding pocket. In studies of HCV NS3 protease inhibitors, the replacement of a P4 tert-butyl group with a cyclohexylmethyl group was guided by X-ray crystal structures, which indicated that the S4 pocket could accommodate a larger hydrophobic ligand to increase van der Waals contacts. nih.gov
Furthermore, the F-to-Cha mutation has been instrumental in structural biology. In research on the β-amyloid (Aβ) peptide, which is central to Alzheimer's disease, mutating phenylalanine to cyclohexylalanine in Aβ-derived peptides promoted their crystallization. nih.gov This allowed for the high-resolution elucidation of their three-dimensional structure and assembly mechanisms by X-ray crystallography, providing crucial insights into the formation of neurotoxic oligomers. nih.gov
Design of Bioactive Compounds and Therapeutic Agents
This compound is a valuable starting material for the synthesis of bioactive compounds and therapeutics due to the desirable properties imparted by the Cha residue. chemimpex.comchemimpex.com Its incorporation can enhance biological activity, improve metabolic stability, and increase bioavailability. chemimpex.comchemimpex.com
A fundamental principle in drug design is the optimization of interactions between a ligand and its biological target. The hydrophobic effect is a primary driving force for this binding process. muni.czresearchgate.net The cyclohexyl side chain of Cha is significantly more hydrophobic than smaller aliphatic side chains like alanine (B10760859) or valine, making it highly effective at participating in hydrophobic interactions within the core of a protein or a binding pocket. chemimpex.comchemimpex.com
This principle is demonstrated in the design of α-helical amphipathic peptides intended to target cardiolipin (B10847521) in the inner mitochondrial membrane to rescue mitochondrial dysfunction. nih.govnih.gov Introducing the highly hydrophobic cyclohexylalanine residue into a peptide library was a key strategy to enhance selective recognition and foster strong interactions with the lipid moieties of cardiolipin. nih.govacs.org This enhanced hydrophobic interaction is crucial for the peptide to anchor to the membrane and exert its protective effects. nih.govacs.org
A major challenge in the development of peptide-based drugs is their poor pharmacokinetic profile, characterized by rapid clearance and metabolic degradation. youtube.com Chemical modifications, such as the incorporation of unnatural amino acids like cyclohexylalanine, are a key strategy to overcome these limitations. The bulky cyclohexyl group can sterically hinder the approach of proteases, thereby protecting adjacent peptide bonds from cleavage and increasing the metabolic stability of the molecule. chemimpex.com
This strategy has been successfully applied in the development of apelin receptor agonists. Native apelin peptides are quickly degraded in plasma. However, analogues incorporating L-cyclohexylalanine demonstrated a dramatic improvement in stability. As shown in the table below, the half-life of the modified peptides increased significantly. nih.govrsc.org Similarly, certain HCV protease inhibitors containing cyclohexyl groups were found to have vastly improved pharmacokinetic parameters in animal models. nih.gov
| Peptide | Modification | Plasma Half-life (t½, min) | Fold-Increase vs. Native Peptide | Reference |
| Apelin-17 | Native Peptide | 0.8 ± 0.2 | - | nih.gov |
| Analogue 1 | Cha substitution | 272 ± 30 | ~340-fold | nih.gov |
| Apelin-13 | Native Peptide | 2.5 ± 0.4 | - | nih.gov |
| Analogue 2 | Cha & hArg substitution | 100 ± 11 | 40-fold | nih.gov |
Conformational Analysis and Spectroscopic Characterization of Boc 3 Cyclohexyl L Alanine Methyl Ester and Its Derivatives
Determination of Preferred Conformational States via Spectroscopic Methods
Spectroscopic techniques are pivotal in elucidating the preferred conformational states of Boc-3-cyclohexyl-L-alanine methyl ester in solution. Methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide valuable insights into the molecule's three-dimensional structure and dynamics.
The conformational equilibrium of N-Boc protected amino acid esters is often influenced by a delicate balance of steric and electronic effects. The bulky tert-butoxycarbonyl (Boc) group and the cyclohexyl side chain can restrict the rotation around the various single bonds, leading to a limited number of populated conformations.
In non-polar solvents, the formation of intramolecular hydrogen bonds is a key factor in stabilizing specific conformations. For instance, a hydrogen bond can form between the N-H proton of the urethane (B1682113) and the carbonyl oxygen of the ester group, leading to a folded conformation. The presence and strength of such intramolecular interactions can often be inferred from spectroscopic data.
Advanced NMR and CD Spectroscopy for Structural Elucidation
Advanced NMR techniques provide detailed information about the geometry and conformational dynamics of this compound. One-dimensional ¹H NMR spectra can give initial clues about the conformational preferences through the analysis of chemical shifts and coupling constants. For example, the chemical shift of the amide proton can be indicative of its involvement in hydrogen bonding.
Circular Dichroism (CD) spectroscopy is another essential technique for studying the stereochemical features of chiral molecules like this compound. The CD spectrum is sensitive to the molecule's secondary structure and the spatial arrangement of its chromophores. For N-Boc protected amino acids, the electronic transitions associated with the urethane and ester chromophores can give rise to characteristic CD signals. The sign and magnitude of these signals can be correlated with the preferred solution-state conformation.
Computational Modeling of Conformational Landscapes
Computational modeling serves as a powerful complement to experimental spectroscopic methods for exploring the conformational landscape of this compound. Molecular mechanics and quantum mechanics calculations can be used to identify low-energy conformations and to estimate the energy barriers between them.
A systematic conformational search can reveal a variety of possible structures, including extended and folded forms. The relative energies of these conformers can be calculated to predict their populations at a given temperature. These theoretical populations can then be compared with experimental data obtained from NMR spectroscopy.
Theoretical calculations can also be used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, for different conformations. By comparing these predicted values with the experimental data, it is possible to validate the computational model and to gain a more detailed understanding of the conformational preferences of the molecule.
Analysis of Intramolecular Interactions and Dynamics
The conformational preferences of this compound are governed by a complex interplay of intramolecular interactions. These include steric repulsion between bulky groups, van der Waals interactions, and the formation of intramolecular hydrogen bonds.
The bulky tert-butyl group of the Boc protecting group and the cyclohexyl side chain can sterically hinder rotation around the N-Cα and Cα-Cβ bonds, thereby restricting the accessible conformational space. The flexibility of the cyclohexyl ring itself adds another layer of complexity to the conformational dynamics.
As mentioned earlier, intramolecular hydrogen bonding is a critical factor in stabilizing folded conformations. The most common type of intramolecular hydrogen bond in N-Boc protected amino acid esters is the C=O···H-N interaction, which forms a pseudo-seven-membered ring. The presence and strength of this hydrogen bond can be influenced by the solvent polarity, with non-polar solvents favoring its formation.
Analytical Methodologies for the Characterization and Purity Assessment of Boc 3 Cyclohexyl L Alanine Methyl Ester
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are fundamental for assessing the purity of Boc-3-cyclohexyl-L-alanine methyl ester by separating it from any starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly utilized technique for this purpose.
Typically, reversed-phase HPLC is employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks. Commercial suppliers of this compound often specify a purity of ≥95% as determined by HPLC.
Table 1: Typical HPLC Parameters for Purity Analysis of Boc-Protected Amino Acid Esters
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
This table represents typical starting conditions for method development and may require optimization for specific samples.
Spectrometric Techniques for Structural Confirmation and Quantitative Analysis
Spectrometric methods are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
In ¹H NMR, characteristic signals include those for the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), the protons of the cyclohexyl ring (a complex multiplet), and the α-proton of the amino acid backbone.
¹³C NMR spectroscopy complements this by showing distinct signals for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, and the various carbons of the cyclohexyl and alanine (B10760859) moieties.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For this compound (molecular weight 285.38 g/mol ), techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 286.4.
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule. Key absorption bands would be expected for the N-H stretching of the carbamate (B1207046), C=O stretching of the carbamate and ester groups (typically in the region of 1680-1750 cm⁻¹), and C-H stretching of the alkyl groups.
Table 2: Summary of Spectrometric Data for Structural Confirmation
| Technique | Expected Observations for this compound |
|---|---|
| ¹H NMR | Signals for Boc (s, ~1.4 ppm), methyl ester (s, ~3.7 ppm), cyclohexyl (m), and α-H. |
| ¹³C NMR | Resonances for carbonyls, quaternary Boc carbon, and aliphatic carbons. |
| Mass Spec (ESI) | [M+H]⁺ at m/z ~286.4 |
| IR Spectroscopy | N-H stretch, C=O stretches (~1680-1750 cm⁻¹), C-H stretches. |
Advanced Chiral Analysis of Enantiomeric Purity
As this compound is a chiral compound, verifying its enantiomeric purity is critical, especially for its application in stereospecific synthesis. The primary technique for this is chiral High-Performance Liquid Chromatography (HPLC).
The enantiomeric separation of N-protected amino acids and their esters is well-established using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are functionalized with phenylcarbamate derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are particularly effective. tandfonline.comresearchgate.net These columns separate enantiomers based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.
For N-Boc protected amino acid esters, the separation is typically achieved in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The choice of the specific CSP and the composition of the mobile phase are critical for achieving baseline separation of the L- and D-enantiomers. Macrocyclic glycopeptide-based CSPs have also been shown to be effective for the chiral separation of t-BOC amino acids in reversed-phase mode. sigmaaldrich.com
Table 3: General Approach for Chiral HPLC Method Development
| Parameter | Description |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivatives) or macrocyclic glycopeptide-based CSPs. tandfonline.comsigmaaldrich.com |
| Mobile Phase (Normal Phase) | Heptane/Isopropanol or Hexane/Ethanol mixtures. yakhak.org |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water with buffers (e.g., ammonium (B1175870) acetate). sigmaaldrich.com |
| Detection | UV at 210-220 nm |
| Goal | Baseline resolution (Rs > 1.5) between the L- and D-enantiomer peaks. |
This table outlines a general strategy, as a specific, published method for this compound was not identified in the surveyed literature. The development of a specific method would require screening of various chiral columns and mobile phases.
Emerging Research Directions and Future Perspectives
Integration in Combinatorial Chemistry and High-Throughput Screening Libraries
The incorporation of unnatural amino acids like 3-cyclohexyl-L-alanine into peptide libraries is a key strategy in drug discovery and materials science. nih.gov Boc-3-cyclohexyl-L-alanine methyl ester serves as a valuable building block in the generation of these libraries due to the properties conferred by its cyclohexyl side chain. chemimpex.com
The bulky and hydrophobic nature of the cyclohexyl group can significantly influence the conformation and stability of peptides, leading to structures with improved resistance to enzymatic degradation. chemimpex.com This is a crucial attribute for the development of peptide-based therapeutics. When included in a combinatorial library, this amino acid derivative can enhance the structural diversity of the peptide collection, increasing the probability of identifying compounds with high affinity and specificity for a particular biological target.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds. nih.gov Peptide libraries synthesized using this compound are well-suited for HTS campaigns. The defined properties of the cyclohexylalanine residue can be used to create focused libraries designed to target specific protein-protein interactions or enzyme active sites where hydrophobic interactions are key. For example, a library of peptides containing cyclohexylalanine was screened to identify agents that could block mitochondrial dysfunction. acs.org
| Application Area | Key Benefit of this compound | Relevance to HTS |
| Peptide-Based Drug Discovery | Enhances peptide stability and hydrophobicity. chemimpex.comchemimpex.com | Enables the creation of diverse and robust peptide libraries for screening against various biological targets. |
| Materials Science | Influences the self-assembly and conformational properties of peptides. | Allows for the screening of peptide-based materials with novel structural and functional properties. |
| Focused Libraries | The defined steric and hydrophobic properties of the cyclohexyl group. | Facilitates the design of targeted libraries for specific biological questions, improving the efficiency of the screening process. |
Application in Functional Materials and Supramolecular Assemblies
The unique structural characteristics of this compound make it a promising candidate for the development of novel functional materials and supramolecular assemblies. The self-assembly of peptides is a powerful bottom-up approach to creating well-ordered nanostructures, and the inclusion of non-natural amino acids can significantly influence this process. nih.govnih.gov
The hydrophobic cyclohexyl side chain of 3-cyclohexyl-L-alanine can drive the self-assembly of peptides in aqueous environments, leading to the formation of structures like hydrogels. researchgate.net These materials have a wide range of potential applications in biomedicine, including as scaffolds for tissue engineering and as vehicles for drug delivery. The mechanical properties of these self-assembled materials can be tuned by altering the peptide sequence, offering a high degree of control over the final material's characteristics. researchgate.net
In the realm of supramolecular chemistry, the ability of peptides containing cyclohexylalanine to form ordered structures is of great interest. These peptides can form nanotubes and other complex architectures through a combination of hydrogen bonding and hydrophobic interactions. nih.gov Such structures could find use in areas like organic electronics or as highly selective catalysts. The Boc protecting group and methyl ester can also play a role in modulating the self-assembly process by influencing the solubility and intermolecular interactions of the peptide building blocks.
Green Chemistry Approaches to the Synthesis and Application of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound, this involves developing more sustainable methods for its synthesis and use.
One promising avenue is the use of biocatalysis. mdpi.com Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts for the synthesis of amino acids and their derivatives. rsc.orgresearchgate.net The use of enzymes like amino acid dehydrogenases or transaminases could enable the asymmetric synthesis of 3-cyclohexyl-L-alanine from simple precursors under mild conditions, reducing the need for harsh reagents and protecting groups. rsc.org While the direct enzymatic synthesis of this compound has not been extensively reported, the broader success in the biocatalytic production of non-natural amino acids suggests this is a feasible and desirable goal. colab.wsnih.gov
Another key aspect of green chemistry is the use of safer and more efficient synthetic routes. Research into new methods for the synthesis of amino acid esters that avoid hazardous reagents is ongoing. For example, methods using trimethylchlorosilane in methanol (B129727) have been shown to be an efficient way to produce amino acid methyl esters under mild conditions. mdpi.com Additionally, developing synthetic pathways that minimize waste and maximize atom economy is a central tenet of green chemistry that can be applied to the production of this compound. rsc.org
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
| Biocatalysis | Use of enzymes for asymmetric synthesis of the amino acid core. rsc.org | High selectivity, mild reaction conditions, reduced waste. |
| Safer Solvents and Reagents | Exploring aqueous-based enzymatic reactions or less hazardous esterification agents. mdpi.com | Reduced environmental impact and improved safety. |
| Atom Economy | Designing synthetic routes that incorporate a higher proportion of the starting materials into the final product. | Less waste generation and more efficient use of resources. |
| Energy Efficiency | Developing synthetic methods that proceed at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |
Advanced Biotechnological Applications
The unique properties of this compound and the resulting cyclohexylalanine-containing peptides have led to their exploration in a range of advanced biotechnological applications.
In the field of drug delivery, peptides containing cyclohexylalanine are being investigated for their ability to target specific cells or organelles. The hydrophobicity of the cyclohexyl group can enhance the interaction of a peptide with cell membranes, facilitating cellular uptake. acs.org For example, peptides incorporating cyclohexylalanine have been designed to specifically target the mitochondria, opening up possibilities for the targeted delivery of therapeutics to this organelle to treat mitochondrial-related diseases. acs.org Furthermore, the incorporation of cyclohexylalanine into peptide-drug conjugates is being explored as a strategy to improve the therapeutic efficacy of anticancer drugs. nih.gov
Bioconjugation, the process of linking molecules to biomolecules like proteins or peptides, is another area where this compound is relevant. Peptides containing cyclohexylalanine can be functionalized and then attached to other molecules, such as imaging agents or drugs, to create sophisticated bioconjugates with tailored properties. chemimpex.com These bioconjugates can be used for a variety of applications, from diagnostic imaging to targeted therapies. mdpi.com
Finally, in the field of protein engineering, the incorporation of unnatural amino acids like cyclohexylalanine can be used to enhance the stability and function of proteins. rsc.org The bulky, non-polar side chain can influence protein folding and create novel binding pockets, leading to enzymes with altered substrate specificities or proteins with enhanced thermal stability.
Q & A
Q. What are the recommended synthetic routes for Boc-3-cyclohexyl-L-alanine methyl ester, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via a multi-step process involving:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group of 3-cyclohexyl-L-alanine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF .
Methyl Esterification : React the Boc-protected intermediate with methyl chloroformate or methanol under acidic conditions (e.g., HCl gas) to form the methyl ester .
Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (in CDCl₃ or DMSO-d₆) confirms the Boc group (δ ~1.4 ppm, singlet) and methyl ester (δ ~3.6 ppm). ¹³C NMR verifies carbonyl groups (Boc: ~155 ppm; ester: ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 330.2) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>93% as per supplier specifications) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency in peptide synthesis using this compound?
Methodological Answer:
- Taguchi Experimental Design : Apply orthogonal arrays to test parameters like coupling reagent (e.g., EDC/HOBt vs. DCC), solvent (DMF vs. dichloromethane), and reaction temperature (0–25°C). Analyze yield via ANOVA to identify dominant factors (e.g., catalyst concentration has ~77% contribution in esterification reactions) .
- Coupling Reagents : Use carbodiimides (EDC) with additives like HOBt to minimize racemization. Monitor reaction progress via ninhydrin tests or LC-MS .
Q. How can stability issues during storage of this compound be mitigated?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group or ester moiety. For short-term use, refrigeration (0–6°C) is acceptable .
- Stability Monitoring : Periodically analyze samples via TLC (silica gel, ethyl acetate/hexane) or HPLC to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Q. How should contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computed spectra (DFT calculations) or published analogs (e.g., Boc-D-alanine methyl ester ).
- Solvent Effects : Test in multiple solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts. For MS, use isotopic labeling (e.g., ¹³C) to confirm fragmentation pathways .
- Collaborative Analysis : Share raw data with specialized facilities (e.g., high-field NMR centers) to resolve overlapping peaks or complex splitting patterns .
Q. What strategies address low yields in the synthesis of Boc-3-cyclohexyl-L-alanine derivatives?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect side products (e.g., tert-butyl carbamate from premature Boc deprotection). Adjust reaction conditions (e.g., lower temperature, anhydrous solvents) .
- Catalyst Screening : Test alternative catalysts (e.g., DMAP for esterification) or microwave-assisted synthesis to enhance reaction rates .
Q. How can researchers validate the stereochemical integrity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
